1,3-Benzodioxol-4-amine
CAS No.: 1668-84-4
Cat. No.: VC21093371
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1668-84-4 |
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Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 1,3-benzodioxol-4-amine |
Standard InChI | InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 |
Standard InChI Key | KQMXPHISFRKBJP-UHFFFAOYSA-N |
SMILES | C1OC2=CC=CC(=C2O1)N |
Canonical SMILES | C1OC2=CC=CC(=C2O1)N |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
1,3-Benzodioxol-4-amine is cataloged in chemical databases with several identifiers and synonyms, reflecting its presence across various scientific disciplines and applications.
Table 1. Chemical Identifiers for 1,3-Benzodioxol-4-amine
The compound is identified in chemical databases such as PubChem (CID 10313165) and is recognized with a unique InChI key that distinguishes it from other chemical entities .
Structural Characteristics
The molecular structure of 1,3-Benzodioxol-4-amine consists of a benzene ring fused with a five-membered 1,3-dioxole ring, creating the characteristic benzodioxole core. The primary amine (-NH₂) functional group is attached at the 4-position of this fused ring system .
The benzodioxole core contains a methylenedioxy bridge (-O-CH₂-O-) connecting two adjacent positions on the benzene ring, creating a planar, rigid structure. This structural arrangement is significant as it influences the compound's reactivity, particularly at the amine group position. The molecule contains three hydrogen bond acceptors (oxygen atoms and nitrogen) and one hydrogen bond donor (primary amine), contributing to its potential for intermolecular interactions .
Physical and Chemical Properties
Physical Properties
1,3-Benzodioxol-4-amine exhibits distinctive physicochemical properties that are summarized in the following table:
Table 2. Physical Properties of 1,3-Benzodioxol-4-amine
Chemical Properties and Reactivity
As an aromatic primary amine, 1,3-Benzodioxol-4-amine demonstrates chemical behavior characteristic of both aromatic compounds and primary amines. The amine group serves as a nucleophilic center, enabling participation in various chemical transformations:
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Nucleophilic Reactions: The primary amine can undergo N-acylation, N-alkylation, and nucleophilic substitution reactions with electrophiles.
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Diazotization: Like other primary aromatic amines, it can be converted to diazonium salts, which serve as intermediates for further transformations such as Sandmeyer reactions.
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Oxidation: The amine group is susceptible to oxidation, potentially forming various nitrogen-containing products.
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Ring Functionalization: The aromatic system can participate in electrophilic aromatic substitution reactions, though the electron-donating amine group and electron-withdrawing dioxole ring create a complex electronic environment.
The methylenedioxy bridge is generally stable under neutral conditions but can undergo hydrolysis under strongly acidic conditions to yield the corresponding catechol derivative .
Synthesis Methods
Synthetic Routes
Several synthetic approaches for 1,3-Benzodioxol-4-amine have been documented in the literature, with variations in starting materials, reagents, and reaction conditions.
Reduction of Nitro Precursors
A common synthetic route involves the reduction of the corresponding nitro compound, 4-nitro-1,3-benzodioxole, using appropriate reducing agents such as hydrogen gas with metal catalysts (Pd/C, Raney nickel) or other reducing systems like iron/acetic acid or tin/HCl.
Multi-step Synthesis from Catechol Derivatives
Another documented synthesis pathway starts from 4-Fluorocatechol and proceeds through a multi-step process:
Table 3. Synthetic Route from 4-Fluorocatechol
Step | Reagents | Conditions | Function |
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1 | Caesium carbonate, N,N-dimethylformamide | 0.17 h at 20°C, then 3 h at 110°C | Formation of benzodioxole ring |
2 | Lithium diisopropylamide, THF | 1 h at -78°C, then warming to 20°C | Metallation |
3 | Triethylamine, diphenyl phosphoryl azide, 1,4-dioxane | 4.5 h at 20-100°C | Introduction of azide functionality |
4 | Trifluoroacetic acid, dichloromethane | 3 h at 20°C | Reduction to amine |
Alternative Approaches
Applications and Uses
Chemical Intermediates
1,3-Benzodioxol-4-amine serves as a valuable building block in organic synthesis due to its bifunctional nature, containing both an amine group and a methylenedioxy-substituted aromatic ring:
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Pharmaceutical Intermediates: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring the benzodioxole scaffold, which appears in various bioactive molecules.
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Coupling Partner: The primary amine functionality makes it suitable as a coupling partner in the formation of amides, imines, and related nitrogen-containing compounds.
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Heterocyclic Synthesis: It can serve as a precursor in the construction of more complex heterocyclic systems.
Toxicological Considerations
Studies on related compounds such as Hydroxyethyl-3,4-Methylenedioxyaniline HCl have investigated dermal penetration, with findings indicating limited skin penetration rates (0.9% to 1.4% of applied amount) .
Spectroscopic Characterization
Spectral Data
Spectroscopic data provides crucial information for structural confirmation and purity assessment of 1,3-Benzodioxol-4-amine:
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
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N-H stretching vibrations of the primary amine (typically ~3300-3500 cm⁻¹)
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C-O-C stretching vibrations of the methylenedioxy group
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C=C stretching vibrations of the aromatic ring
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C-H stretching and bending vibrations
NMR Spectroscopy: The ¹H NMR spectrum would display signals for:
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Aromatic protons (typically δ 6.5-7.5 ppm)
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Methylenedioxy protons (-O-CH₂-O-, typically δ 5.9-6.1 ppm)
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Amine protons (typically δ 3.5-4.5 ppm, broad signal)
The ¹³C NMR would show signals for the aromatic carbons, the methylenedioxy carbon, and the carbon bearing the amine group .
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 137, corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of benzodioxole structures .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 1,3-Benzodioxol-4-amine exist, differing in the position of the amine group or containing additional functional groups:
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1,3-Benzodioxol-5-amine: An isomer with the amine group at the 5-position instead of the 4-position. This compound has CAS No. 14268-66-7 and has been more extensively studied .
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5-Fluoro-1,3-benzodioxol-4-amine: A fluorinated derivative with CAS No. 492444-04-9, which incorporates a fluorine atom at the 5-position .
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N-substituted derivatives: Compounds where the primary amine is modified through N-alkylation or N-acylation, such as:
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2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)ethan-1-amine: A more complex derivative containing additional methoxy substituents and an ethylamine side chain.
Pharmaceutical Relevance of Related Structures
The benzodioxole scaffold appears in numerous pharmaceutically active compounds, including:
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Piperonylamine derivatives: Several compounds containing the methylenedioxy moiety have shown various biological activities including antimicrobial, antioxidant, and anticancer properties.
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1,3-benzodioxole-tagged dacarbazine derivatives: These have been investigated as microtubule inhibitors for potential anticancer applications .
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